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An In-depth Technical Guide to N-methylpiperidine-4-carboxamide (CAS 1903-69-1)

Prepared by: Gemini, Senior Application Scientist

Introduction

N-methylpiperidine-4-carboxamide, identified by CAS number 1903-69-1, is a heterocyclic
organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a
primary carboxamide group at position 4.[1][2] This molecule serves as a valuable building
block in the fields of medicinal chemistry and drug development. Its structural motifs—a tertiary
amine within a saturated heterocycle and a hydrogen-bond-donating-and-accepting
carboxamide group—make it a versatile scaffold for designing compounds with potential
biological activity.[1] This guide provides a comprehensive technical overview of its synthesis,
characterization, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

The fundamental identity and properties of a compound are the bedrock of its application in
research. N-methylpiperidine-4-carboxamide is typically a colorless to pale yellow solid or
liquid, with its physical state dependent on purity and ambient temperature.[1] Its polarity,
conferred by the carboxamide group, allows for solubility in polar solvents like water and
alcohols.[1]
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Property Value Source

CAS Number 1903-69-1 [2]

Molecular Formula C7H14N20 [1][2]

Molecular Weight 142.20 g/mol [2]
N-methylpiperidine-4-
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carboxamide
Colorless to pale yellow liquid
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Synthesis Pathway and Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and common approach involves the

amidation of a pre-functionalized piperidine core. The following pathway represents a logical

and field-proven method starting from commercially available 1-methylpiperidine-4-carboxylic

acid. The core principle is the activation of the carboxylic acid to facilitate nucleophilic attack by

an amine.
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Figure 1: Proposed synthesis workflow for N-methylpiperidine-4-carboxamide.
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Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers must adapt concentrations,

equivalents, and reaction times based on laboratory-scale and in-process monitoring.

e Acid Chloride Formation (Activation):

Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous dichloromethane
(DCM) under an inert atmosphere (N2 or Ar).

Cool the suspension to 0°C in an ice bath.

Add thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2) (1.2 eq) dropwise over 30
minutes. Causality: This converts the carboxylic acid into a highly reactive acid chloride,
making it susceptible to nucleophilic attack. Oxalyl chloride is often preferred for its
cleaner reaction byproducts (CO, COz).

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction
completion is confirmed by TLC or LC-MS.

Remove the solvent and excess reagent in vacuo to yield the crude acid chloride
intermediate, which is typically used immediately in the next step.

e Amidation:

[e]

Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0°C.

In a separate flask, prepare a solution of aqueous methylamine (e.g., 40 wt. % in H20)
(2.5 eq) and a non-nucleophilic base such as triethylamine (EtsN) (2.0 eq) in DCM.
Causality: A stoichiometric excess of the amine is used to drive the reaction to completion.
The added base neutralizes the HCI generated during the reaction, preventing protonation
of the methylamine nucleophile.

Add the methylamine solution to the acid chloride solution dropwise, maintaining the
temperature at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir
overnight.
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e Work-up and Purification:
o Quench the reaction by adding water.
o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0.), filter, and concentrate in vacuo.

o Purify the resulting crude product via flash column chromatography on silica gel, using a
gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final
compound.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-
validating step. A multi-technique approach is required for unambiguous characterization.

> NMR Spectroscopy
Structural Elucidation (tH, =C)
. Molecular Weight Confirmation Mass Spectrometry . Purity Assessment Structure Confirmed
SyntticsizediRrodtict (GC-MS or LC-MS) ™ (e.g. HPLC, INMR) & Purity >95%

Functional Group ID
L FTIR Spectroscopy

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides the most definitive information regarding the carbon-hydrogen framework of the
molecule. Spectra should be acquired in a deuterated solvent such as CDCIs or D20.

¢ H NMR Spectroscopy Protocol:

o Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated
solvent.

o Acquire a standard proton spectrum.

o Expected Spectral Features: The spectrum will show characteristic signals for the N-
methyl group on the piperidine ring, the N-methyl group of the amide, and the piperidine
ring protons. The piperidine protons will appear as complex multiplets due to axial and
equatorial environments and spin-spin coupling.

e 13C NMR Spectroscopy Protocol:
o Use the same sample prepared for *H NMR.
o Acquire a proton-decoupled carbon spectrum.

o Expected Spectral Features: The spectrum should display 6 distinct carbon signals (due to
symmetry, C2/C6 and C3/C5 carbons of the piperidine ring are equivalent). Key signals
include the carbonyl carbon of the amide, the N-methyl carbons, and the piperidine ring
carbons.

Table of Predicted NMR Chemical Shifts (d) in ppm: (Note: These are estimated values based
on analogous structures. Actual values may vary based on solvent and experimental
conditions.)

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Assignment

Predicted *H NMR
(ppm)

Predicted *C NMR
(ppm)

Rationale /
Comparison

C=0

~175-178

Typical chemical shift
for a secondary amide

carbonyl.

Piperidine C2/C6

~2.8-3.0 (axial), ~2.0-
2.2 (equatorial)

~54-56

Protons and carbons
alpha to the ring
nitrogen are
deshielded. Based on
N-methylpiperidine
data.[4][5]

Piperidine C3/C5

~1.7-1.9 (axial), ~1.5-
1.7 (equatorial)

~28-30

Standard aliphatic

piperidine signals.

Piperidine C4

~2.2-2.5 (methine)

~40-42

Methine proton
attached to the carbon
bearing the

carboxamide group.

Ring N-CHs

~2.2-2.4 (singlet)

~46-48

Characteristic singlet
for an N-methyl group
on a saturated

heterocycle.[4][5]

Amide N-CHs

~2.7-2.9 (doublet, J=5
Hz)

~25-27

Methyl group attached
to the amide nitrogen,
appears as a doublet
due to coupling with

the N-H proton.

Amide N-H

~5.5-7.0 (broad
singlet)

Labile proton, often
broad and its chemical
shift is highly
dependent on
concentration and

solvent.
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Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through
fragmentation analysis.

o Experimental Protocol (LC-MS):

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or
acetonitrile/water).

o Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.
o Acquire a full scan mass spectrum.

o Expected Result: The primary ion observed should be the protonated molecule [M+H]* at
m/z 143.11. High-resolution mass spectrometry (HRMS) should confirm the elemental
composition C7H1sN20+.

Table of Expected Mass Spectrometry Data:

Parameter Expected Value

Molecular lon [M] 142.1106 g/mol (Exact Mass)[2]
Observed lon (ESI+) m/z 143.1184 ([M+H]*)

Major Fragment lon m/z 98

Cleavage of the C4-carbonyl bond to lose the
] ] methylcarbamoyl group (-CONHCH?s), resulting
Fragmentation Rationale )
in the stable 1-methyl-1,2,3,4-

tetrahydropyridinium cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in the molecule.

» Experimental Protocol (ATR-FTIR):
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o Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.
o Acquire the spectrum.

o Expected Result: The spectrum will be dominated by absorptions corresponding to the
amide functional group and C-H bonds.

Table of Characteristic IR Absorption Bands:

Expected Wavenumber

Functional Group Vibration Type
(cm™)

Amide N-H 3350 - 3180 (broad) Stretch

Aliphatic C-H 3000 - 2850 Stretch

Amide C=0 (Amide I) 1680 - 1630 (strong) Stretch

Amide N-H (Amide II) 1570 - 1515 Bend

C-N 1350 - 1200 Stretch

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Based on aggregated GHS data, N-
methylpiperidine-4-carboxamide is classified as an irritant.[2][6]

e Hazards:

o Causes skin irritation (H315).[2]

o Causes serious eye irritation (H319).[2]

o May cause respiratory irritation (H335).[2]
» Safe Handling Protocol:

o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.
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o Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety
goggles, and a lab coat.

o Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[7]

o Hygiene: Wash hands thoroughly after handling.[8]

e Storage:
o Store in a cool, dry, and well-ventilated place.[9]
o Keep the container tightly closed to prevent moisture absorption.[7]

o Store away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

N-methylpiperidine-4-carboxamide is not typically an end-product but rather a crucial
intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in
numerous approved drugs. The N-methyl group provides a defined, stable tertiary amine, while
the 4-carboxamide group offers a versatile handle for further chemical modification or for acting
as a key hydrogen bonding pharmacophore to interact with biological targets like enzymes or
receptors.[1][10] Its use as a building block allows for the systematic exploration of chemical
space in the development of novel therapeutics.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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